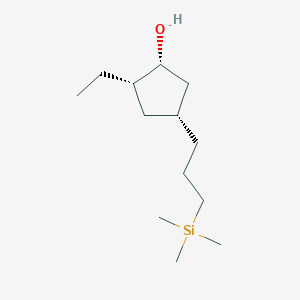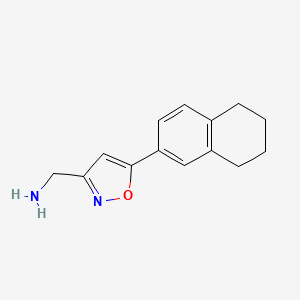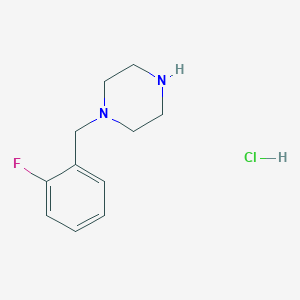
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is a chiral cyclopentanol derivative. This compound is characterized by its unique stereochemistry and the presence of a trimethylsilyl group, which imparts specific chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethyl and trimethylsilylpropyl groups.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is used to introduce the ethyl group at the 2-position of the cyclopentanone.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2S,4R) stereoisomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Large-Scale Grignard Reaction: Conducted in industrial reactors with precise control over temperature and reagent addition.
Automated Hydrosilylation: Utilizing automated systems to ensure consistent introduction of the trimethylsilyl group.
Chiral Resolution Techniques: Employing advanced chromatographic methods for efficient separation of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanone.
Reduction: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentane.
Substitution: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol derivatives with various functional groups.
Scientific Research Applications
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol: A chiral cyclopentane derivative used in polymerization reactions.
(1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol: Another chiral cyclopentane derivative with applications in organic synthesis.
Uniqueness
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H28OSi |
|---|---|
Molecular Weight |
228.45 g/mol |
IUPAC Name |
(1R,2S,4R)-2-ethyl-4-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-12-9-11(10-13(12)14)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1 |
InChI Key |
RZHWNDPSJLICDU-FRRDWIJNSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C[C@H]1O)CCC[Si](C)(C)C |
Canonical SMILES |
CCC1CC(CC1O)CCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)


![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)




